1,3-二甲氧基-2-甲基丙烷-2-胺

描述

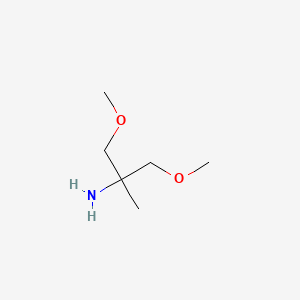

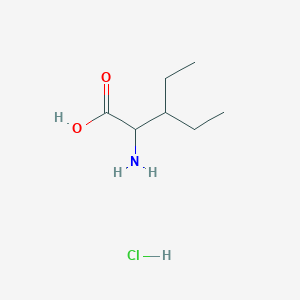

1,3-Dimethoxy-2-methylpropan-2-amine is a useful research compound. Its molecular formula is C6H15NO2 and its molecular weight is 133.191. The purity is usually 95%.

BenchChem offers high-quality 1,3-Dimethoxy-2-methylpropan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethoxy-2-methylpropan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

吸附和催化中的胺功能化化合物

胺功能化金属有机骨架(MOF)

胺功能化MOF因其在CO2捕获中的应用而备受关注。CO2和碱性氨基官能团之间的强相互作用使这些材料非常适合在低压下捕获CO2。这些骨架不仅展示出高CO2吸附能力,而且还具有出色的CO2/H2、CO2/CH4和CO2/N2分离性能,使其成为解决与碳捕获和封存相关的环境挑战的有前途的材料(Lin 等,2016)。

胺降解的高级氧化工艺

含氮有害化合物的降解

高级氧化工艺(AOP)已被确定为降解含氮化合物(包括芳香胺和脂肪胺)的有效方法。这些工艺可以矿化胺,从而提高水处理方案的效率。通过AOP降解胺对pH高度敏感,并且在不同的pH水平下涉及不同的机制。本综述重点介绍了臭氧和芬顿工艺在降解胺方面的效率,并讨论了混合方法实现优化降解结果的潜力(Bhat & Gogate,2021)。

胺的环境和健康影响

地表水中的胺

对地表水中胺的浓度、来源、归宿和毒性的研究突出了基于胺的后燃CO2捕获技术作为环境中胺的潜在新来源。本综述讨论了胺向水生环境的人为和自然来源、它们的归宿和降解途径,以及由于亚硝胺和亚硝胺的形成而导致的与它们在饮用水供应中存在的潜在健康风险,这些亚硝胺和亚硝胺通常具有致癌性(Poste 等,2014)。

安全和危害

This compound is classified as dangerous, with hazard statements indicating that it is flammable (H226) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of inadequate ventilation, wearing respiratory protection (P304+P340) .

属性

IUPAC Name |

1,3-dimethoxy-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(7,4-8-2)5-9-3/h4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTRXLKAYKOFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(COC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)

![5-chloro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2553139.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2553143.png)

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2553144.png)

![(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2553146.png)

![methyl N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}carbamate](/img/structure/B2553154.png)